4-Amino-1-isopropylpyrrolidin-2-one
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Overview
Description
4-Amino-1-isopropylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. It is characterized by its molecular structure, which includes an amino group (-NH2) attached to the fourth carbon of a pyrrolidinone ring, and an isopropyl group (-CH(CH3)2) attached to the first carbon of the same ring. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-isopropylpyrrolidin-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of amino acids such as L-proline in the presence of isopropylamine under acidic conditions. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-isopropylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems and processes, particularly in the context of enzyme inhibition and modulation.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-1-isopropylpyrrolidin-2-one exerts its effects depends on its specific application. In the context of enzyme inhibition, for example, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved can vary widely depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-propylpyrrolidin-2-one
4-Amino-1-cyclopropylpyrrolidin-2-one
4-Amino-2,2,6,6-tetramethylpiperidine
1-(3-Aminopropyl)imidazole
trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
Properties
IUPAC Name |
4-amino-1-propan-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5(2)9-4-6(8)3-7(9)10/h5-6H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWZPJQVNYMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656120 |
Source
|
Record name | 4-Amino-1-(propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-57-4 |
Source
|
Record name | 4-Amino-1-(propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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